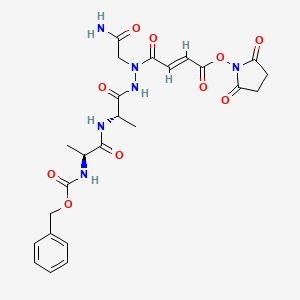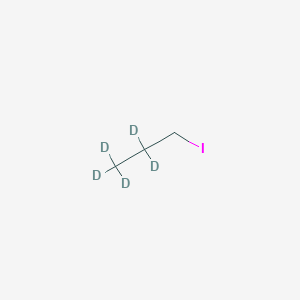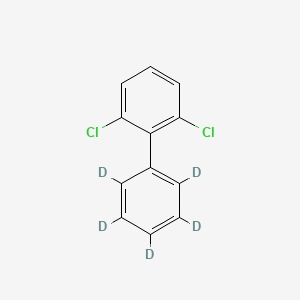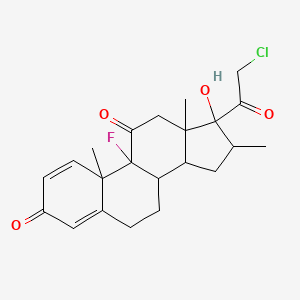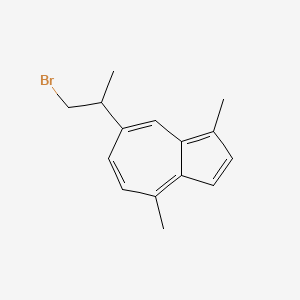
7-(1-Bromopropan-2-yl)-1,4-dimethylazulene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(1-Bromopropan-2-yl)-1,4-dimethylazulene is an organic compound belonging to the azulene family, characterized by its distinctive blue color. Azulenes are known for their non-benzenoid aromaticity, which distinguishes them from other aromatic hydrocarbons. This compound features a bromine atom attached to a propyl group, which is further connected to the azulene core. The presence of bromine makes it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-Bromopropan-2-yl)-1,4-dimethylazulene typically involves the bromination of 1,4-dimethylazulene followed by the introduction of the propyl group. One common method includes:
Bromination: The azulene core is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Alkylation: The brominated intermediate is then subjected to alkylation with 1-bromopropane under basic conditions, such as using potassium carbonate in acetone.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
7-(1-Bromopropan-2-yl)-1,4-dimethylazulene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of amines, ethers, or thioethers.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding hydrocarbon.
Aplicaciones Científicas De Investigación
7-(1-Bromopropan-2-yl)-1,4-dimethylazulene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying biological pathways involving brominated compounds.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color.
Mecanismo De Acción
The mechanism of action of 7-(1-Bromopropan-2-yl)-1,4-dimethylazulene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the azulene core can engage in π-π interactions with aromatic systems. These interactions can modulate biological pathways and influence the compound’s pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-propylbenzene: Similar in structure but lacks the azulene core, resulting in different chemical properties.
1-Bromopropan-2-ylcyclopentane: Contains a cyclopentane ring instead of the azulene core, leading to different reactivity and applications.
7-(1-Bromopropan-2-yl)quinoline: Features a quinoline ring, which imparts distinct biological activities compared to azulene derivatives.
Uniqueness
7-(1-Bromopropan-2-yl)-1,4-dimethylazulene is unique due to its azulene core, which provides non-benzenoid aromaticity and distinct electronic properties. This uniqueness makes it valuable in various applications, particularly in the development of novel organic materials and pharmaceuticals.
Propiedades
Número CAS |
90052-62-3 |
|---|---|
Fórmula molecular |
C15H17Br |
Peso molecular |
277.20 g/mol |
Nombre IUPAC |
7-(1-bromopropan-2-yl)-1,4-dimethylazulene |
InChI |
InChI=1S/C15H17Br/c1-10-4-6-13(12(3)9-16)8-15-11(2)5-7-14(10)15/h4-8,12H,9H2,1-3H3 |
Clave InChI |
FOUNKNBLWLIMAS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC(=C2C=C(C=C1)C(C)CBr)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-[5-fluoro-2-(2-fluoro-3-methylsulfonylanilino)pyrimidin-4-yl]-1H-indol-7-yl]-3-methoxy-2-(4-methylpiperazin-1-yl)propanamide](/img/structure/B15126152.png)
![2-[[2-[[(4S)-5-amino-4-[[(2S)-2-[[(2R)-3-[2,3-di(dodecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]ethanesulfonic acid](/img/structure/B15126156.png)
![17,17'-[(Dimethylsilanediyl)bis(oxy)]bisandrost-4-en-3-one](/img/structure/B15126159.png)
![N-(1-((6AR,8R,9aR)-9-cyano-9-hydroxy-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide](/img/structure/B15126162.png)

![2-[3,4-Dihydroxy-2,5-bis(trityloxymethyl)oxolan-2-yl]oxy-6-(trityloxymethyl)oxane-3,4,5-triol](/img/structure/B15126172.png)
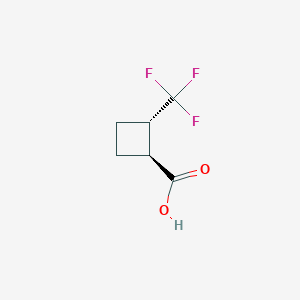
![Phosphonic acid,(phenylmethyl)-,mono[4-[2-[(4-chlorophenyl)methyl]-1-oxo-3-phenylpropyl] phenyl] ester,sodium salt](/img/structure/B15126193.png)

